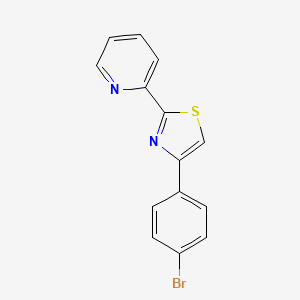

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole is a heterocyclic compound that has been studied for its potential biological activities . It is part of a class of compounds known as thiazoles, which are important in medicinal chemistry due to their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . Another study reported the synthesis of pyrrolizine via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole can be confirmed through spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, focusing on six unique fields:

Pharmaceutical Chemistry

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole has shown potential as a scaffold for the development of new pharmaceutical agents. Its unique structure allows for the modification of various functional groups, making it a versatile candidate for drug design. Research has explored its use in creating compounds with anti-inflammatory, antimicrobial, and anticancer properties .

Organic Synthesis

This compound is valuable in organic synthesis due to its ability to participate in various chemical reactions. It can be used as a building block for the synthesis of more complex molecules. Its bromine and pyridine groups make it suitable for cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry .

Material Science

In material science, 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole is investigated for its potential in creating novel materials with specific electronic properties. Its conjugated system can be utilized in the design of organic semiconductors and light-emitting diodes (LEDs). These materials are crucial for the development of flexible electronic devices and advanced display technologies .

Future Directions

The future directions for the study of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These findings suggest that 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole and similar compounds might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name |

4-(4-bromophenyl)-2-pyridin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2S/c15-11-6-4-10(5-7-11)13-9-18-14(17-13)12-3-1-2-8-16-12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOMLGISBAPNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2370668.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370670.png)

![Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2370673.png)

![5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B2370675.png)

![7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2370676.png)

![3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2370678.png)

![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)